![molecular formula C14H15BrN2O B5637309 5-(4-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole](/img/structure/B5637309.png)
5-(4-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(4-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole derivatives generally involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of hydrazide-hydrazones. These methods are versatile, allowing for the introduction of various substituents into the 1,3,4-oxadiazole ring to modify its properties. For instance, the synthesis of similar 1,3,4-oxadiazole derivatives has been reported through reactions involving esterification, ammonolysis, and subsequent cyclization steps to yield compounds with potent bioactivities (Xiang Jian-nan, 2009).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including 5-(4-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole, is characterized by spectroscopic methods such as NMR, IR, and MS. For similar compounds, structural analysis revealed planar molecular configurations and the presence of intermolecular interactions, such as π-π interactions and hydrogen bonds, which significantly influence their molecular arrangement and stability (Jingmei Jiang et al., 2014).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo a variety of chemical reactions, influenced by their functional groups. For example, the presence of a bromophenyl group can facilitate Suzuki cross-coupling reactions, allowing for the synthesis of symmetrically substituted derivatives with diverse chemical functionalities (A. Kudelko et al., 2015). These reactions are crucial for modifying the chemical properties of the oxadiazole core for specific applications.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUEAHSKQLSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-cyclohexyl-1,2,4-oxadiazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.